molecular formula C39H72O4Si2 B13031211 (5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

(5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

Cat. No.: B13031211
M. Wt: 661.2 g/mol
InChI Key: NUBKILNTQUZPAJ-LLJACXFQSA-N
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Description

The compound (5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate is a complex organic molecule It features multiple stereocenters and functional groups, making it a subject of interest in synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate involves several key steps:

    Formation of the cyclohexylidene intermediate: This step typically involves the reaction of a suitable cyclohexanone derivative with a methylene source under basic conditions.

    Indene formation: The indene moiety is constructed through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Final esterification: The hexanoate ester is formed by reacting the intermediate with ethyl hexanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and silyl ether groups.

    Reduction: Reduction reactions can target the carbonyl groups and double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Drug development:

Medicine

    Therapeutic agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials science: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(trimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate
  • (5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldiphenylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

Uniqueness

The uniqueness of (5R)-ethyl5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C39H72O4Si2

Molecular Weight

661.2 g/mol

IUPAC Name

ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate

InChI

InChI=1S/C39H72O4Si2/c1-15-41-36(40)20-16-18-28(2)33-23-24-34-30(19-17-25-39(33,34)10)21-22-31-26-32(42-44(11,12)37(4,5)6)27-35(29(31)3)43-45(13,14)38(7,8)9/h22,28,30,32-35H,3,15-21,23-27H2,1-2,4-14H3/b31-22+/t28-,30?,32-,33-,34+,35+,39-/m1/s1

InChI Key

NUBKILNTQUZPAJ-LLJACXFQSA-N

Isomeric SMILES

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2C/C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCOC(=O)CCCC(C)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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